Linocinnamarin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Linocinnamarin typically involves the esterification of 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid. This can be achieved through the following steps:

Esterification Reaction: The carboxylic acid group of 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified microorganisms to produce the compound from glucose and cinnamic acid precursors. This method can be more sustainable and cost-effective compared to traditional chemical synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Linocinnamarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

Oxidation: Formation of 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid.

Reduction: Formation of 3-[4-(beta-D-Glucopyranosyloxy)phenyl]propanol.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

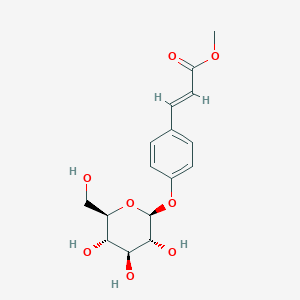

Linocinnamarin is chemically classified as 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester, with a molecular formula of CHO and a molecular weight of 340.32 g/mol. Its structure contributes to its bioactivity, making it a subject of interest in various research domains .

Pharmacological Applications

- Antioxidant Activity

-

Anticancer Potential

- Studies have shown that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and modulation of signaling pathways associated with tumor growth. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Anti-inflammatory Effects

- Antimicrobial Properties

Biological Applications

- Drug Delivery Systems

- Nutraceuticals

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis in breast cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antioxidant Effects

In an experimental model of oxidative stress induced by hydrogen peroxide, this compound treatment resulted in a marked decrease in oxidative markers and an increase in antioxidant enzyme activity. This suggests its potential application in developing protective agents against oxidative damage.

Data Summary Table

Mecanismo De Acción

The biological effects of Linocinnamarin are primarily due to its ability to interact with specific molecular targets:

Molecular Targets: The compound inhibits the activity of enzymes such as Syk and phospholipase C gamma (PLCγ), which are involved in inflammatory signaling pathways.

Pathways Involved: By inactivating these enzymes, the compound can reduce the release of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

Cinnamic Acid: The parent compound of Linocinnamarin, known for its antimicrobial and antioxidant properties.

Coumaric Acid: Another derivative of cinnamic acid with similar biological activities.

Ferulic Acid: A related compound with strong antioxidant properties and potential health benefits.

Uniqueness

This compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to non-glycosylated derivatives. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Actividad Biológica

Linocinnamarin is a compound derived from the bark of Cinnamomum species, particularly noted for its diverse biological activities. This article presents a detailed examination of the biological activity of this compound, focusing on its anti-inflammatory, immunomodulatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure

This compound is classified as a lignan, a group of polyphenolic compounds recognized for their health benefits. The structure of this compound is characterized by its unique arrangement of hydroxyl groups and methoxy substituents, which play a crucial role in its biological activity.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages. Studies have shown that this compound has an IC50 value of approximately 4.3 µM, indicating potent activity against lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophage cells .

Table 1: Inhibitory Effects of this compound on NO Production

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 4.3 | Cinnamomum bark |

| Compound 19 | 17.5 | Cinnamomum extracts |

| Compound 50 | 10 | Cinnamomum extracts |

Immunomodulatory Effects

In addition to its anti-inflammatory properties, this compound has demonstrated immunomodulatory effects. Research indicates that it can enhance the proliferation of T-cells and increase the populations of CD4+ and CD8+ cells, which are critical for adaptive immunity . Furthermore, this compound has been shown to stimulate phagocytosis in macrophages, thereby enhancing immune responses against pathogens.

Case Study: Immunomodulatory Activity

A study conducted on splenocytes treated with this compound revealed a significant increase in their cytotoxicity against tumor cells. This suggests that this compound may serve as an adjunct therapy in cancer treatment by boosting the immune system's ability to target malignant cells .

Anticancer Properties

This compound's potential as an anticancer agent has garnered attention due to its ability to modulate various pathways involved in carcinogenesis. Lignans, including this compound, have been linked to reduced risk factors for hormone-dependent cancers such as breast and prostate cancer .

Table 2: Anticancer Activity of Lignans Including this compound

| Study Reference | Cancer Type | Observed Effect |

|---|---|---|

| Thompson et al. | Mammary Tumors | Reduced tumor incidence with lignan diet |

| Setchell et al. | Prostate Cancer | Lower risk associated with high enterolactone levels |

Research indicates that dietary lignans can interfere with estrogen metabolism, potentially lowering the risk of hormone-related cancers. For instance, a study showed that rats fed a diet rich in flaxseed lignans exhibited a significant reduction in mammary tumor development, attributed to enhanced estrogen metabolism and reduced cell proliferation rates .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : this compound suppresses the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

- Antioxidant Activity : As a polyphenolic compound, this compound also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

- Hormonal Modulation : By influencing estrogen metabolism, this compound may exert protective effects against hormone-dependent cancers.

Propiedades

IUPAC Name |

methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O8/c1-22-12(18)7-4-9-2-5-10(6-3-9)23-16-15(21)14(20)13(19)11(8-17)24-16/h2-7,11,13-17,19-21H,8H2,1H3/b7-4+/t11-,13-,14+,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYQJVYNSWDFQU-ORXIWHNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601184685 | |

| Record name | Linocinnamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-87-0 | |

| Record name | Methyl (2E)-3-[4-(β-D-glucopyranosyloxy)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linocinnamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.